N-(4-methoxynaphthalen-1-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4-methoxynaphthalen-1-yl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxynaphthalene moiety attached to a pyrazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxynaphthalen-1-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the condensation of 4-methoxynaphthalene-1-carbaldehyde with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a suitable condensing agent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxynaphthalen-1-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a hydroxynaphthalene derivative.
Reduction: The carboxamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Hydroxynaphthalene derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
N-(4-methoxynaphthalen-1-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-methoxynaphthalen-1-yl)-1-methyl-1H-pyrazole-5-carboxamide involves the inhibition of tubulin polymerization. Tubulin is a key component of the cytoskeleton in eukaryotic cells and plays a crucial role in cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells . Molecular modeling studies suggest that the compound binds to the colchicine site of tubulin, thereby preventing the polymerization process .
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines: These compounds also exhibit tubulin polymerization inhibitory activity and have been studied for their anticancer properties.
Naphthopyrans: These compounds have photochromic properties and are used in various photonic devices.
Naphthalene-containing derivatives: Compounds such as 1-(4-methoxynaphthalen-1-yl)prop-2-enyl acetate and N-hydroxy-N-naphthalen-2-ylformamide have been studied for their mutagenic properties.
Uniqueness
N-(4-methoxynaphthalen-1-yl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of a methoxynaphthalene moiety and a pyrazole ring with a carboxamide group. This unique structure contributes to its potent anticancer activity and its ability to inhibit tubulin polymerization, making it a promising candidate for further research and development in the field of medicinal chemistry .
Biological Activity
N-(4-methoxynaphthalen-1-yl)-1-methyl-1H-pyrazole-5-carboxamide, commonly referred to as MNMC, is a synthetic compound that has garnered attention in medicinal chemistry due to its promising biological activities, particularly in cancer research. This article explores the biological activity of MNMC, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
MNMC is characterized by a unique structure that combines a methoxynaphthalene moiety with a pyrazole ring and a carboxamide group. Its chemical formula is C15H14N2O2, and it possesses the following structural features:
- Methoxynaphthalene moiety : Contributes to its lipophilicity and biological activity.
- Pyrazole ring : Known for various biological activities, including anti-inflammatory, analgesic, and anticancer properties.
- Carboxamide group : Enhances solubility and stability.
The primary mechanism of action of MNMC involves the inhibition of tubulin polymerization . Tubulin is essential for the formation of the mitotic spindle during cell division. By disrupting this process, MNMC induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This mechanism positions MNMC as a potential candidate for cancer therapy.
Anticancer Properties
MNMC has been studied for its anticancer effects across various cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis in several cancer types. Here are key findings:
- Cell Proliferation Inhibition : MNMC has shown significant inhibitory effects on the proliferation of cancer cell lines such as breast (MCF-7), lung (A549), and colon (HT-29) cancers.
- Apoptosis Induction : The compound activates apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) in treated cells.
Antimicrobial Activity
In addition to its anticancer properties, MNMC exhibits antimicrobial activity. Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for MNMC against selected bacterial strains were found to be comparable to standard antibiotics.
Case Studies
Several studies have documented the biological activity of MNMC:
-
Study on Cancer Cell Lines :
- Objective : To evaluate the anticancer activity of MNMC on MCF-7 and A549 cell lines.
- Findings : MNMC reduced cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells.
-
Antimicrobial Activity Assessment :
- Objective : To assess the antimicrobial efficacy of MNMC against various bacterial strains.
- Findings : The compound exhibited an MIC of 25 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial potential.
Research Applications
MNMC's unique structure makes it a valuable candidate for further research in:
- Medicinal Chemistry : As a lead compound for developing new anticancer agents.
- Pharmacology : Investigating its potential as a therapeutic agent against resistant bacterial strains.
Properties
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19-14(9-10-17-19)16(20)18-13-7-8-15(21-2)12-6-4-3-5-11(12)13/h3-10H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBDSPYCNMCNIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.